![molecular formula C12H13F2NO2 B1468747 1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1409477-82-2](/img/structure/B1468747.png)

1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid

Overview

Description

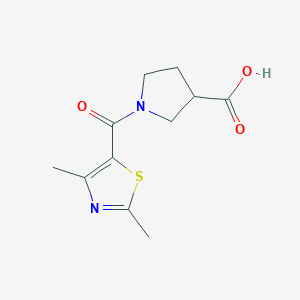

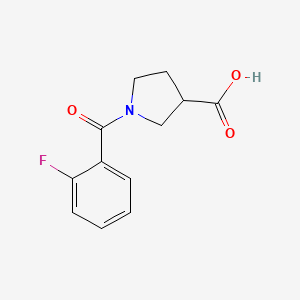

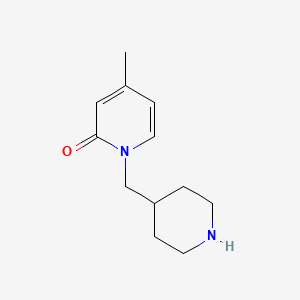

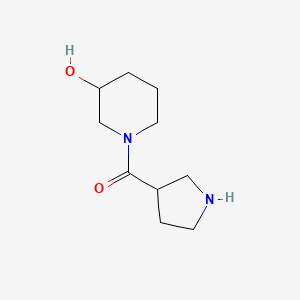

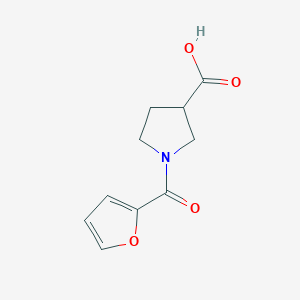

1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid is a chemical compound . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular formula of this compound is C12H13F2NO2. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a nitrogen heterocycle with a five-membered ring, is extensively utilized in medicinal chemistry to develop treatments for various human diseases. Its popularity stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and enhance three-dimensional coverage through pseudorotation. The review highlights bioactive molecules featuring the pyrrolidine ring, including derivatives like pyrrolizines and prolinol, documented since 2015. The discussion extends to synthetic strategies, structure-activity relationships, and the influence of stereoisomers on biological profiles, aiming to guide the design of new pyrrolidine compounds with diverse biological effects (Li Petri et al., 2021).

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, featuring perfluoroalkyl moieties, are widely used industrially and commercially. These chemicals, potential precursors to perfluoroalkyl acids (PFAAs), can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) under environmental conditions. The review addresses the biodegradability of these chemicals, focusing on microbial degradation in various environmental matrices. It emphasizes the need for laboratory investigations of major precursors, like fluorotelomer-based compounds, to better understand their environmental fate and effects, highlighting the importance of quantitative and qualitative studies on precursor-PFAA relationships, microbial degradation pathways, and the identification of novel degradation intermediates and products (Liu & Avendaño, 2013).

Proline and Pyrroline-5-Carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a crucial role in plant defense mechanisms, particularly during pathogen infection and abiotic stress. This review elaborates on the metabolism of P5C in plants, its involvement in resistance gene-mediated and non-host resistance, and its potential in inducing hypersensitive response (HR) and programmed cell death (PCD) in plants challenged by pathogens. The discussion extends to the molecular pathways regulating P5C-mediated defense responses, emphasizing the importance of understanding P5C levels and metabolism in plant-pathogen interactions (Qamar et al., 2015).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in bioactive compounds can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-1-2-11(14)9(5-10)7-15-4-3-8(6-15)12(16)17/h1-2,5,8H,3-4,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPFYIXYCLLCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)

![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)